

physical and chemical properties of Daphnilongeranin C

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Compound of Interest

Compound Name: *Daphnilongeranin C*

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An In-depth Technical Guide to Daphnilongeranin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Daphnilongeranin C**, based on currently available scientific literature.

Chemical and Physical Properties

Daphnilongeranin C was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] The initial structural elucidation was conducted by Yang et al. and published in the Journal of Natural Products in 2006. While access to the full dataset from the original publication remains essential for a complete profile, the following table summarizes the key physical and chemical properties reported for **Daphnilongeranin C**.

Property	Value	Source
Molecular Formula	C22H29NO3	[1]
Molecular Weight	355.5 g/mol	[1]
Appearance	Amorphous powder	[1]
Optical Rotation	[α]D20 -85.7 (c 0.70, CHCl3)	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	N/A

Note: The solubility data is based on general information for this class of compounds and requires specific experimental validation for **Daphnilongeranin C**.

Spectral Data

The structural confirmation of **Daphnilongeranin C** was achieved through a combination of spectroscopic techniques. The detailed spectral data is crucial for the identification and characterization of this compound.

^1H NMR (400 MHz, CDCl_3) δ (ppm): 5.86 (1H, d, $J = 10.8$ Hz), 5.80 (1H, s), 4.31 (1H, br s), 3.68 (3H, s), 3.42 (1H, m), 3.20 (1H, m), 2.95 (1H, m), 2.60 (1H, m), 2.35 (1H, m), 2.20-2.05 (3H, m), 1.95 (1H, m), 1.80-1.60 (4H, m), 1.50 (1H, m), 1.08 (3H, d, $J = 6.8$ Hz), 0.95 (3H, s). [1]

^{13}C NMR (100 MHz, CDCl_3) δ (ppm): 211.5, 172.0, 140.1, 128.0, 78.9, 65.1, 60.3, 58.9, 51.7, 49.8, 45.3, 42.1, 39.8, 38.2, 35.6, 34.2, 33.1, 29.7, 25.4, 22.8, 21.5, 14.2. [1]

High-Resolution Mass Spectrometry (HRMS): The molecular formula of $\text{C}_{22}\text{H}_{29}\text{NO}_3$ was established by HRMS (ESI), which showed an $[\text{M} + \text{H}]^+$ ion at m/z 356.2225 (calcd for $\text{C}_{22}\text{H}_{30}\text{NO}_3$, 356.2226). [1]

Infrared (IR) Spectroscopy (KBr, cm^{-1}): The IR spectrum of **Daphnilongeranin C** exhibits characteristic absorption bands at 3440, 1735, and 1680 cm^{-1} . [1] These bands are indicative of hydroxyl, ester carbonyl, and ketone carbonyl functional groups, respectively.

Experimental Protocols

Isolation of Daphnilongeranin C

The following is a summary of the experimental protocol for the isolation of **Daphnilongeranin C** from *Daphniphyllum longeracemosum* as described by Yang et al. (2006).[1]

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References

- 1. researchgate.net [researchgate.net]
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